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The table below summarizes the key quantitative data for UNC2881 against Tyro3, Axl, and Mer kinases.

Kinase ICso (Cell-free assay) ICso (Cellular assay, Mer pICso) Selectivity Fold (vs. Mer)
Mer 1.5nM[1] 22 nM [2] 1x (baseline)

AxI 1.3nM[1] 1.85 pM (calculated) [2] ~84-fold less selective [2]
Tyro3 6.7 nM [1] 1.28 pM (calculated) [2] ~58-fold less selective [2]

From the data, UNC2881 is a potent and highly selective Mer kinase inhibitor. In cell-free biochemical
assays, it shows low nanomolar ICso values against all three TAM kinases [1]. However, its true selectivity
becomes clear in live-cell assays, where it inhibits steady-state Mer phosphorylation with an ICso of 22 nM,

while being significantly less potent against Axl and Tyro3 [2].

Experimental Methodology

The key data for UNC2881 were generated through the following established experimental protocols:

¢ Microfluidic Capillary Electrophoresis (MCE) Assay: This cell-free biochemical assay was used to
determine the initial half-maximal inhibitory concentration (ICso) of compounds against purified Mer,
Axl, and Tyro3 kinase domains. This high-throughput method measures a compound's direct ability to
inhibit kinase enzyme activity [2].
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e Cell-Based Phosphorylation Assay: To confirm activity in a more physiologically relevant system,
researchers treated live cells with UNC2881 and measured its inhibition of steady-state Mer kinase
phosphorylation via immunoblotting. The ICso of 22 nM was derived from this assay, demonstrating
the compound's cellular efficacy [2].

e Chimeric Receptor Assay: To specifically isolate Mer-specific signaling, a chimeric receptor was
used. This receptor contained the extracellular domain of EGFR fused to the intracellular domain
of Mer. Inhibition of EGF-mediated stimulation of this chimeric receptor by UNC2881 confirmed its
direct and specific action on the Mer kinase pathway in cells [2].

TAM Receptor Family and Inhibitor Selectivity

The TAM family receptors (Tyro3, Axl, and Mer) share similar structural domains, making the development
of highly selective inhibitors challenging [3]. The diagrams below illustrate the signaling context and the

experimental strategy used to profile inhibitors like UNC2881.
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TAM Receptor Signaling Pathway. The universal ligand GAS6 can activate all three receptors, while PROS1
activates Mer and Tyro3 [4] [3].
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Experimental Workflow for Profiling TAM Kinase Inhibitors. This multi-step approach determines both the

raw potency and the kinase selectivity of a compound [2].

Research Context and Alternatives

The development of UNC2881 was part of a structure-based drug design strategy to improve upon earlier
Mer inhibitors that had either low selectivity within the TAM family or poor pharmacokinetic properties [2].
The high selectivity of UNC2881 for Mer is a key feature, as Mer-specific inhibition has been linked to
preventing platelet aggregation and thrombosis without increased bleeding risk in preclinical models, a

significant advantage over current therapies [2].

For your research, it is valuable to compare UNC2881 with other inhibitors that have different selectivity

profiles, such as:

e UNC569: An earlier-generation inhibitor with lower selectivity for Mer (ICso: Mer 2.9 nM, Axl 37 nM,
Tyro3 48 nM) [1].

e Bemcentinib (R428): A highly selective Axl inhibitor (ICso: 14 nM), with over 50- and 100-fold
selectivity over Mer and Tyro3, respectively [1].

e LDC1267: A potent pan-TAM family inhibitor targeting Tyro3, Axl, and Mer with similar low nM potency
against all three [1].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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